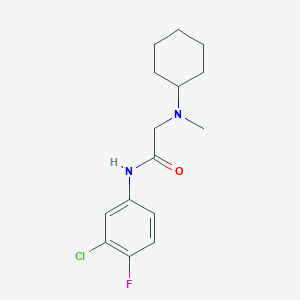
N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a member of the glycine transporter type 1 (GlyT1) inhibitors class of compounds. GlyT1 inhibitors are a promising new class of drugs that have shown potential in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain.
作用機序
CFM-2 acts as a N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide inhibitor, which means it inhibits the reuptake of glycine by neurons. This leads to an increase in extracellular glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. In preclinical studies, CFM-2 has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease locomotor activity. In addition, CFM-2 has also been shown to have analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
One of the main advantages of CFM-2 for lab experiments is its specificity for N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide. This allows researchers to selectively inhibit N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide without affecting other neurotransmitter systems. However, one limitation of CFM-2 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of drug addiction. CFM-2 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the role of CFM-2 in the treatment of Alzheimer's disease. CFM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition. Finally, there is also interest in developing more water-soluble derivatives of CFM-2 to improve its in vivo administration.
合成法
CFM-2 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-chloro-4-fluoroaniline with cyclohexylmagnesium bromide, followed by the addition of N-methylglycine tert-butyl ester and subsequent deprotection to yield CFM-2.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications. In preclinical studies, CFM-2 has shown promise in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain. In addition, CFM-2 has also been studied for its potential use in the treatment of drug addiction.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O/c1-19(12-5-3-2-4-6-12)10-15(20)18-11-7-8-14(17)13(16)9-11/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQOOMWYHYUSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

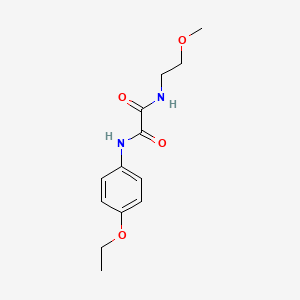
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
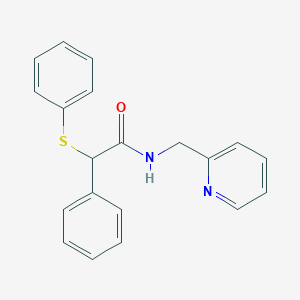
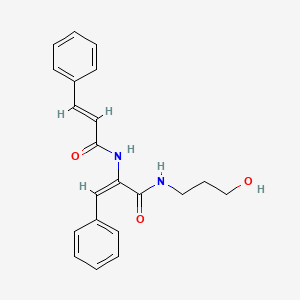
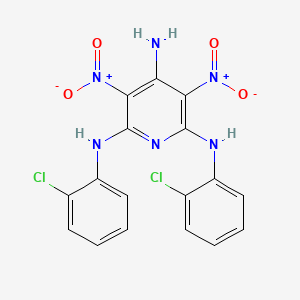
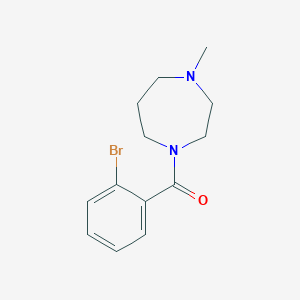
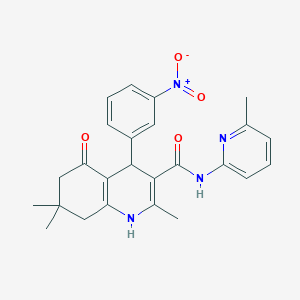
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
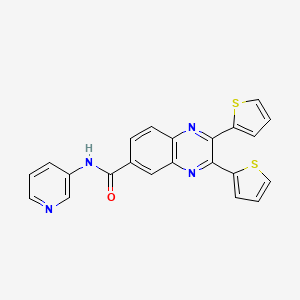

![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)
